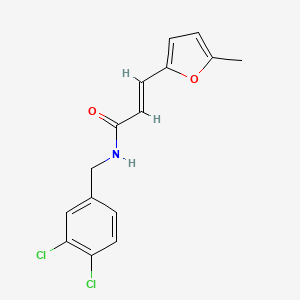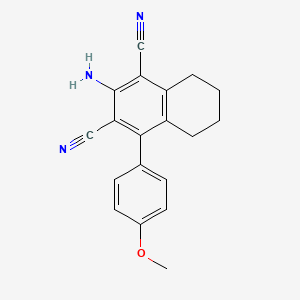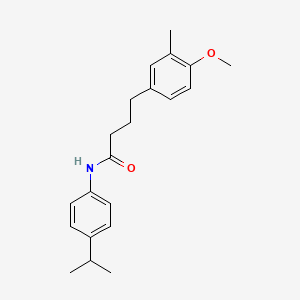
2-ethoxy-N-1H-tetrazol-5-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-1H-tetrazol-5-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its various properties and applications in different areas of research.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-1H-tetrazol-5-ylbenzamide is not fully understood. However, it has been hypothesized that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been suggested that it induces apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
2-ethoxy-N-1H-tetrazol-5-ylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, it exhibits antibacterial activity against a variety of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-ethoxy-N-1H-tetrazol-5-ylbenzamide in lab experiments is its potential as an anti-inflammatory, anticancer, and antimicrobial agent. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or processes.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-N-1H-tetrazol-5-ylbenzamide. One potential area of research is the development of more efficient synthesis methods for this compound. Another potential area of research is the investigation of its potential as an anti-inflammatory, anticancer, and antimicrobial agent in vivo. Additionally, further studies are needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Finally, there is a need for research on the safety and toxicity of this compound in different animal models.
Synthesemethoden
The synthesis of 2-ethoxy-N-1H-tetrazol-5-ylbenzamide involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This is followed by the reaction of 2-ethoxybenzoyl chloride with sodium azide to form 2-ethoxy-N-1H-tetrazol-5-ylbenzoic acid. Finally, the compound is converted to 2-ethoxy-N-1H-tetrazol-5-ylbenzamide by reacting it with thionyl chloride and ammonia.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-1H-tetrazol-5-ylbenzamide has been extensively studied for its various scientific research applications. It has been found to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. It has also been investigated for its potential as an anticancer agent, as it induces apoptosis in cancer cells. Additionally, it has been studied for its potential as an antimicrobial agent, as it exhibits antibacterial activity against a variety of bacteria.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-8-6-4-3-5-7(8)9(16)11-10-12-14-15-13-10/h3-6H,2H2,1H3,(H2,11,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRVVCXRKFNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1H-tetrazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)
![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)
![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)
![4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)


![2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5721863.png)
![4-ethyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5721885.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5721897.png)
